molecular formula C13H12O2 B15091404 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone

1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone

Cat. No.: B15091404
M. Wt: 200.23 g/mol
InChI Key: XQPVXPLGFMGUOJ-UHFFFAOYSA-N
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Description

1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenyl ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone typically involves the reaction of 5-methylfurfural with a phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the acyl chloride reacts with the furan ring to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may also be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone is unique due to its specific combination of a furan ring with a phenyl ethanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-[3-(5-methylfuran-2-yl)phenyl]ethanone

InChI

InChI=1S/C13H12O2/c1-9-6-7-13(15-9)12-5-3-4-11(8-12)10(2)14/h3-8H,1-2H3

InChI Key

XQPVXPLGFMGUOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)C

Origin of Product

United States

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